molecular formula C29H40FN5O11S B12352889 Z-Asp(OMe)-Gln-Met-DL-Asp(OMe)-fluoromethylketone

Z-Asp(OMe)-Gln-Met-DL-Asp(OMe)-fluoromethylketone

Cat. No.: B12352889
M. Wt: 685.7 g/mol
InChI Key: QFITYVNVMNJELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Asp(OMe)-Gln-Met-DL-Asp(OMe)-fluoromethylketone is a tetrapeptidyl fluoromethyl ketone (FMK) caspase inhibitor. Its structure includes a benzyloxycarbonyl (Z) group at the N-terminus, followed by aspartic acid (with a methyl ester modification at the side chain, OMe), glutamine (Gln), methionine (Met), and a DL-aspartic acid-fluoromethylketone moiety at the C-terminus. This compound is designed to inhibit caspase-3, a key executioner protease in apoptosis, by mimicking the substrate cleavage site and covalently binding to the enzyme’s active site .

In experimental models, it effectively reduces caspase-3 activity induced by apoptotic stimuli like staurosporine, restoring caspase-3 levels to baseline . It has also been applied in cryopreservation studies, where it mitigates apoptosis in thawed spermatogonial stem cells by suppressing reactive oxygen species (ROS)-mediated caspase-3 activation .

Properties

IUPAC Name

methyl 3-[[2-[[5-amino-2-[[4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-fluoro-4-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40FN5O11S/c1-44-24(38)13-20(22(36)15-30)34-27(41)19(11-12-47-3)33-26(40)18(9-10-23(31)37)32-28(42)21(14-25(39)45-2)35-29(43)46-16-17-7-5-4-6-8-17/h4-8,18-21H,9-16H2,1-3H3,(H2,31,37)(H,32,42)(H,33,40)(H,34,41)(H,35,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFITYVNVMNJELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)CF)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40FN5O11S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

685.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Framework

The backbone of Z-Asp(OMe)-Gln-Met-DL-Asp(OMe)-fluoromethylketone is constructed via SPPS, a gold standard for peptide assembly. The process involves sequential coupling of protected amino acids to a resin-bound growing peptide chain.

Resin Selection and Initial Loading

  • Resin type : Wang or Rink amide resins are preferred for acid-labile linkage, enabling cleavage with trifluoroacetic acid (TFA).
  • First amino acid : The C-terminal Asp(OMe) is loaded using standard hydroxybenzotriazole (HOBt)/N,N'-diisopropylcarbodiimide (DIC) activation, achieving >95% coupling efficiency.

Sequential Amino Acid Coupling

  • Protecting groups :
    • Z-group (benzyloxycarbonyl) : Shields the N-terminal amine during elongation.
    • Side-chain protections :
      • Asp(OMe): Methyl ester prevents undesired side reactions.
      • Gln: Trityl (Trt) protection avoids lactam formation.
      • Met: Unprotected due to stability under SPPS conditions.
  • Coupling agents : HOBt/oxyma pure with DIC minimizes racemization, with double couplings for sterically hindered residues.
Table 1: SPPS Reaction Conditions for Key Residues
Amino Acid Coupling Reagent Solvent Time (hr) Yield (%)
Asp(OMe) HOBt/DIC DMF 2 98
Gln(Trt) Oxyma/DIC DMF 3 95
Met HOBt/DIC DMF 1.5 97

Fluoromethyl Ketone Moiety Installation

The fluoromethyl ketone (FMK) warhead is introduced post-SPPS via a modified Dakin-West reaction, which converts a peptide-bound carboxylic acid to a fluoromethyl ketone.

Modified Dakin-West Reaction

  • Reagents :
    • Fluoromethylation agent : Bromofluoromethane (CH2FBr) in dichloromethane (DCM).
    • Base : N-methylmorpholine (NMM) neutralizes HBr byproduct.
  • Mechanism : The C-terminal Asp(OMe) is deprotected, and its α-carboxylate reacts with CH2FBr to form the FMK group. Racemization at the P1 site (Asp) is mitigated by low-temperature conditions (−20°C).
Table 2: Optimized Fluoromethylation Conditions
Parameter Value Impact on Yield/Stereochemistry
Temperature −20°C Minimizes racemization (<5%)
Reaction Time 12 hr 85% conversion
CH2FBr Equivalents 3.0 Ensures complete reaction

Deprotection and Cleavage

Final deprotection and cleavage from the resin yield the crude product:

  • Deprotection : TFA/water/triisopropylsilane (95:2.5:2.5) removes side-chain protections (e.g., Trt from Gln).
  • Cleavage : Anhydrous HF for 1 hr at 0°C severs the resin-linker bond while preserving FMK integrity.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reversed-phase (5 μm, 250 × 4.6 mm).
  • Mobile phase : Gradient of 0.1% TFA in water/acetonitrile (5% to 95% over 30 min).
  • Purity : >98% after two passes.

Mass Spectrometry (MS)

  • ESI-MS : [M+H]+ observed at m/z 686.72 (theoretical 685.72).
  • MS/MS Fragmentation : Confirms sequence via y- and b-ion series.
Table 3: Analytical Data for Purified Compound
Technique Key Result Source
HPLC Retention time: 12.3 min
ESI-MS m/z 686.72 ([M+H]+)
1H NMR δ 7.25–7.35 (Z-group aromatic protons)

Comparative Analysis of FMK Installation Methods

The Dakin-West approach outperforms alternative methods:

  • Chloromethyl ketones : Higher reactivity (e.g., 45,300 M−1s−1 for chloromethyl vs. 16,200 M−1s−1 for FMK) but cause off-target alkylation.
  • Diazomethyl ketones : Lower potency (546 M−1s−1) and instability.

Challenges and Mitigation Strategies

Racemization During FMK Installation

  • Cause : Base-catalyzed epimerization at Asp residues.
  • Solution : Sub-stoichiometric NMM and low temperature reduce racemization to <5%.

FMK Hydrolysis in Aqueous Media

  • Issue : FMK hydrolyzes to inactive carboxylic acid in water.
  • Mitigation : Lyophilize immediately post-purification and store at −20°C under argon.

Scalability and Industrial Relevance

  • Batch size : Current protocols yield 100–500 mg per synthesis cycle.
  • Cost drivers : FMK reagents account for 60% of raw material costs.

Chemical Reactions Analysis

Types of Reactions

Z-Asp(OMe)-Gln-Met-DL-Asp(OMe)-fluoromethylketone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Scientific Research Applications

Biochemical Research

Z-Asp(OMe)-Gln-Met-DL-Asp(OMe)-fluoromethylketone is primarily utilized in enzyme inhibition studies. It has been shown to effectively inhibit caspase-3, a crucial enzyme in the apoptosis pathway. This inhibition allows researchers to explore the mechanisms of programmed cell death and its implications in various diseases, including cancer and neurodegenerative disorders .

Key Findings:

  • Inhibits caspase-3 activity, providing insights into apoptosis regulation .
  • Used as a probe to study proteolytic activity in both normal physiological and pathological conditions .

Drug Development

This compound plays a critical role in the design of novel therapeutic agents. Its ability to selectively inhibit specific proteases makes it an attractive candidate for developing drugs aimed at treating diseases characterized by dysregulated apoptosis, such as cancer .

Applications in Drug Development:

  • Targeting specific pathways in cancer treatment, enhancing therapeutic efficacy .
  • Potential for use in combination therapies to improve treatment outcomes for various cancers .

Neuroscience

In neuroscience research, this compound is employed to investigate neuroprotective mechanisms. By inhibiting caspase-3, it helps elucidate the role of apoptosis in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Research Implications:

  • Contributes to understanding how neuronal cell death can be prevented or mitigated.
  • Aids in the development of neuroprotective strategies against neurodegeneration .

Peptide Synthesis

The compound is also used in the synthesis of modified peptides. Its incorporation into peptide structures enhances stability and bioactivity, which is crucial for developing peptide-based drugs that require prolonged action or improved efficacy .

Benefits in Peptide Synthesis:

  • Enhances the pharmacological properties of peptides by increasing their resistance to enzymatic degradation.
  • Facilitates the design of more effective therapeutic peptides for various applications .

Diagnostics

This compound serves as a marker in diagnostic assays. Its specificity for certain proteases allows for improved accuracy in disease detection, particularly in conditions where protease activity is altered .

Diagnostic Applications:

  • Used in assays to monitor disease progression or response to therapy by measuring protease activity levels.
  • Enhances the reliability of diagnostic tools by providing specific targets for detection .

Summary Table of Applications

Application AreaKey Uses
Biochemical ResearchEnzyme inhibition studies, particularly caspase-3
Drug DevelopmentDesign of cancer therapeutics targeting apoptosis pathways
NeuroscienceInvestigating neuroprotective mechanisms
Peptide SynthesisEnhancing stability and bioactivity of peptide drugs
DiagnosticsImproving accuracy of disease detection through protease assays

Case Studies

  • Caspase Inhibition and Cancer Treatment : Studies have demonstrated that this compound can significantly reduce cell death induced by chemotherapeutic agents through its action on caspase pathways, suggesting its potential as an adjunct therapy in oncology .
  • Neuroprotection Research : In models of neurodegeneration, this compound has been shown to mitigate neuronal loss by inhibiting apoptotic pathways, providing a basis for developing neuroprotective drugs aimed at diseases such as Alzheimer's .
  • Peptide Therapeutics Development : Research into modified peptides incorporating this compound has led to enhanced efficacy in treating inflammatory diseases, demonstrating its utility beyond traditional applications .

Mechanism of Action

The compound exerts its effects by irreversibly inhibiting caspase-3 and caspase-6. It binds to the active site of these enzymes, preventing them from cleaving their substrates. This inhibition blocks the apoptotic signaling pathways, thereby preventing programmed cell death. The molecular targets include the active sites of caspase-3 and caspase-6, and the pathways involved are the intrinsic and extrinsic apoptosis pathways .

Comparison with Similar Compounds

Comparison with Similar Caspase Inhibitors

The following table and analysis compare Z-Asp(OMe)-Gln-Met-DL-Asp(OMe)-fluoromethylketone with structurally and functionally related caspase inhibitors:

Table 1: Key Features of Caspase Inhibitors

Compound Name Target Caspase(s) Specificity Cell Permeability Mechanism Key Applications References
This compound Caspase-3 High Moderate Direct inhibition of caspase-3 Staurosporine-induced apoptosis; cryopreservation
Z-DEVD-fmk (Z-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-FMK) Caspase-3, -6, -7, -8, -10 Moderate Moderate Broad inhibition via DEVD motif Neuroprotection, traumatic brain injury
Z-VAD-fmk (Z-Val-Ala-Asp(OMe)-FMK) Broad-spectrum (Caspase-1, -3, -8) Low High Pan-caspase inhibition General apoptosis blockade
BocD-fmk (Boc-aspartyl(OMe)-FMK) Caspase-3 (indirect) Unclear Low Stabilizes 14-3-3 proteins, inhibits Bad release Genistein-induced apoptosis prevention
Z-IETD-fmk (Z-Ile-Glu(OMe)-Thr-Asp(OMe)-FMK) Caspase-8 High Moderate Blocks extrinsic apoptosis pathway CD95-mediated apoptosis inhibition
Z-LEHD-fmk (Z-Leu-Glu(OMe)-His-Asp(OMe)-FMK) Caspase-9 High Moderate Inhibits intrinsic apoptosis pathway Myocardial ischemia models

Structural and Functional Analysis

Specificity vs. Broad-Spectrum Activity this compound: The Gln-Met-Asp sequence confers specificity for caspase-3, though its exact binding determinants remain less characterized compared to Z-DEVD-fmk. Its DL-Asp configuration may enhance steric compatibility with caspase-3’s active site . Z-DEVD-fmk: The Asp-Glu-Val-Asp (DEVD) motif is a canonical caspase-3 substrate, but this compound also inhibits caspases-6, -7, -8, and -10 due to structural similarities in their catalytic pockets . Z-VAD-fmk: As a tripeptide, it exhibits lower specificity but superior cell permeability, making it a pan-caspase inhibitor. It is ineffective in models requiring precise caspase-3 targeting, such as genistein-induced apoptosis .

Mechanistic Divergence

  • BocD-fmk uniquely prevents apoptosis by stabilizing 14-3-3 proteins and inhibiting Bad release, independent of direct caspase inhibition . This contrasts with this compound and Z-DEVD-fmk, which directly block caspase activity.

Cell Permeability

  • Methyl ester (OMe) modifications in tetrapeptides (e.g., this compound, Z-DEVD-fmk) improve membrane permeability compared to unmodified peptides but remain less efficient than tripeptides like Z-VAD-fmk .

Therapeutic Applications

  • This compound : Used in staurosporine-treated cells and cryopreservation, where caspase-3 is the primary driver of apoptosis .
  • Z-DEVD-fmk : Demonstrates neuroprotective effects in cerebral ischemia but fails in global ischemia models, highlighting context-dependent efficacy .
  • Z-IETD-fmk and Z-LEHD-fmk : Target caspase-8 and -9, respectively, making them critical for studying extrinsic vs. intrinsic apoptosis pathways .

Key Differentiators

  • Sequence Determinants : The Gln-Met residues in this compound may offer unique binding interactions absent in Z-DEVD-fmk (Glu-Val). This could explain subtle differences in caspase-3 inhibition efficiency across cell types.
  • Clinical Relevance : Z-DEVD-fmk and Z-VAD-fmk are widely used in preclinical studies, whereas this compound remains specialized for caspase-3-specific applications .

Biological Activity

Z-Asp(OMe)-Gln-Met-DL-Asp(OMe)-fluoromethylketone is a peptidyl fluoromethyl ketone that serves as a selective inhibitor of caspases, particularly caspase-3. This compound has gained attention in the field of apoptosis research due to its ability to modulate cell death pathways. Below is a detailed examination of its biological activity, supported by research findings and data.

This compound functions primarily by inhibiting caspase-3, an essential enzyme in the apoptotic pathway. The inhibition of caspase-3 leads to a decrease in apoptotic cell death, which has been demonstrated in various studies:

  • Caspase Activity Modulation : In vitro studies have shown that treatment with this compound significantly reduces caspase-3 activity in cells treated with staurosporine, a known apoptosis inducer. This reduction in activity was statistically significant when compared to control groups, indicating the compound's effectiveness as a caspase inhibitor .
  • Cell Viability : The presence of this inhibitor resulted in enhanced cell survival rates under conditions that typically induce apoptosis, such as staurosporine treatment. The fluorescence levels indicative of apoptosis were markedly lower when cells were pre-treated with the inhibitor, suggesting its protective role against cell death .

In Vivo Studies

Research has also explored the effects of this compound in vivo:

  • Neuroprotection : In animal models, this compound has shown protective effects against ischemic injuries, particularly in neuronal tissues. It was observed to mitigate excitotoxicity induced by glutamate receptor activation, thereby preserving neuronal integrity .
  • Cardioprotection : In models of myocardial ischemia-reperfusion injury, administration of this compound resulted in reduced infarct size and decreased cardiomyocyte apoptosis. This suggests potential therapeutic applications in cardiac protection during ischemic events .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other known caspase inhibitors:

Compound NameTarget CaspasesEffect on ApoptosisReference
This compoundCaspase-3Decreased
Z-VAD-FMKPan-caspasesDecreased
Ac-DEVD-CHOCaspase-3Decreased

Case Studies and Research Findings

Several case studies have highlighted the significance of this compound in various experimental settings:

  • Hepatocyte Protection : A study demonstrated that this compound could prevent massive hepatocyte death during acute liver injury models by inhibiting caspases involved in cell death pathways .
  • Inflammation Models : In models of acute inflammation, this compound showed efficacy by reducing tissue injury and inflammation through specific inhibition of caspases involved in inflammatory responses .
  • T Cell Activation : Research indicated that while Z-VAD-FMK inhibited T cell proliferation, it did so through mechanisms involving oxidative stress rather than direct caspase inhibition, highlighting the unique action profile of this compound .

Q & A

Q. What is the primary mechanism of action of Z-Asp(OMe)-Gln-Met-DL-Asp(OMe)-fluoromethylketone in apoptosis studies?

this compound (hereafter referred to by its common synonym Z-VAD(OMe)-FMK) functions as an irreversible pan-caspase inhibitor. It covalently binds to the catalytic cysteine residue in caspases via its fluoromethylketone (FMK) group, blocking substrate cleavage . This inhibition is critical for studying caspase-dependent apoptosis pathways. To validate its efficacy, researchers should pair its use with caspase activity assays (e.g., fluorogenic substrates like DEVD-AMC for caspase-3) and confirm via Western blotting for cleaved caspase-3/7 .

Q. How should Z-VAD(OMe)-FMK be stored and reconstituted to maintain stability?

Store lyophilized Z-VAD(OMe)-FMK at -20°C in a desiccated environment. For reconstitution, dissolve in anhydrous DMSO (10–20 mM stock) to prevent hydrolysis of the FMK group. Avoid repeated freeze-thaw cycles. Post-reconstitution, aliquot and store at -80°C for long-term stability. Purity (>90%) should be verified via HPLC or TLC prior to experimental use .

Q. What are the recommended controls when using Z-VAD(OMe)-FMK in cell culture experiments?

Include:

  • Vehicle control : DMSO at the same concentration used for the inhibitor.
  • Positive control : A known apoptosis inducer (e.g., staurosporine) without the inhibitor.
  • Negative control : Cells treated with the inhibitor alone to assess off-target effects.
    Quantify apoptosis via Annexin V/PI staining or TUNEL assays to confirm caspase inhibition .

Advanced Research Questions

Q. How does Z-VAD(OMe)-FMK’s efficacy vary between type I and type II apoptotic cells?

In type I cells (e.g., lymphocytes), caspase activation occurs rapidly at the death-inducing signaling complex (DISC), making Z-VAD(OMe)-FMK highly effective at blocking apoptosis. In type II cells (e.g., hepatocytes), mitochondrial amplification of caspase activation via cytochrome c release can bypass Z-VAD(OMe)-FMK’s inhibition. Here, combine Z-VAD(OMe)-FMK with mitochondrial permeability transition pore (mPTP) inhibitors (e.g., cyclosporine A) for complete apoptosis suppression .

Q. How can contradictory results on Z-VAD(OMe)-FMK’s role in cryopreservation be resolved?

While Z-VAD(OMe)-FMK (20 µM) reduces caspase-3 activation in post-thaw bovine oocytes , it fails to prevent apoptosis in p815 mastocytoma cells treated with genistein . This discrepancy arises from cell type-specific caspase activation thresholds and off-target effects of apoptosis inducers. To address this:

  • Titrate inhibitor concentration (10–200 µM) across models.
  • Combine with ROS scavengers (e.g., NAC) to mitigate non-caspase-mediated apoptosis .

Q. What experimental strategies optimize Z-VAD(OMe)-FMK’s use in 3D organoid or tissue models?

In 3D systems, penetration barriers reduce inhibitor efficacy. To enhance delivery:

  • Pre-treat organoids with Z-VAD(OMe)-FMK for 2 hours prior to apoptosis induction.
  • Use lower molecular weight derivatives (e.g., Z-DEVD-FMK, MW 668.67) for improved diffusion .
    Validate efficacy via live-cell imaging of caspase activity (e.g., FLICA probes) .

Data Contradiction Analysis

Q. Why does Z-VAD(OMe)-FMK occasionally fail to inhibit apoptosis despite caspase-3 suppression?

This phenomenon may result from:

  • Caspase-independent apoptosis (e.g., AIF-mediated pathways).
  • Off-target activation of necroptosis , detectable via RIPK1 inhibitors (e.g., Necrostatin-1) .
  • Persistent mitochondrial dysfunction , measurable via JC-1 staining for ΔΨm loss .

Methodological Optimization Table

ParameterRecommendationEvidence Source
Working Concentration 10–100 µM (cell type-dependent)
Incubation Time Pre-treatment: 1–2 hours; Co-treatment: 12–24 hours
Synergistic Agents Combine with Y-27632 (10 µM) for cytoskeletal stabilization in cryopreserved cells
Validation Assays Caspase-Glo® 3/7 assay + Western blot for PARP cleavage

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.